molecular formula C14H20IN B1611708 2,3,3-Trimethyl-1-propyl-3H-indolium iodide CAS No. 20205-29-2

2,3,3-Trimethyl-1-propyl-3H-indolium iodide

Cat. No.: B1611708
CAS No.: 20205-29-2
M. Wt: 329.22 g/mol
InChI Key: MLAILDKCWXHXQA-UHFFFAOYSA-M
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Description

2,3,3-Trimethyl-1-propyl-3H-indolium iodide is an organic compound with the molecular formula C14H20IN. It is a quaternary ammonium salt derived from indole, characterized by the presence of a propyl group at the nitrogen atom and three methyl groups at the 2, 3, and 3 positions of the indole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-1-propyl-3H-indolium iodide typically involves the alkylation of 2,3,3-trimethylindolenine with a propyl halide, followed by the addition of iodine to form the iodide salt. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethyl-1-propyl-3H-indolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,3-Trimethyl-1-propyl-3H-indolium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1-propyl-3H-indolium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The iodide ion plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules .

Comparison with Similar Compounds

  • 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
  • 1,2,3,3-Tetramethyl-3H-indolium iodide

Comparison: 2,3,3-Trimethyl-1-propyl-3H-indolium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,3,3-trimethyl-1-propylindol-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N.HI/c1-5-10-15-11(2)14(3,4)12-8-6-7-9-13(12)15;/h6-9H,5,10H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAILDKCWXHXQA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584248
Record name 2,3,3-Trimethyl-1-propyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20205-29-2
Record name 2,3,3-Trimethyl-1-propyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3-Trimethyl-1-propyl-3H-indolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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